molecular formula C27H21N7O3 B11700869 4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11700869
M. Wt: 491.5 g/mol
InChI Key: GZXSLWFHQYZQSY-OGLMXYFKSA-N
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Description

4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with a molecular formula of C40H50N6O6 This compound is characterized by its unique structure, which includes a triazine ring, phenylamino groups, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.

    Introduction of the phenylamino groups: The phenylamino groups are introduced through nucleophilic substitution reactions.

    Formation of the hydrazone linkage: This involves the reaction of the triazine derivative with hydrazine to form the hydrazone linkage.

    Coupling with furan-2-yl benzoic acid: The final step involves the coupling of the hydrazone derivative with furan-2-yl benzoic acid under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and phenylamino groups.

    Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazine ring and phenylamino groups are known to interact with enzymes and receptors, modulating their activity. The hydrazone linkage may also play a role in its biological activity by facilitating the formation of reactive intermediates. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID can be compared with other similar compounds, such as:

    4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID: This compound has a similar structure but may differ in the substitution pattern or functional groups.

    4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID: Another similar compound with variations in the triazine ring or phenylamino groups.

The uniqueness of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21N7O3

Molecular Weight

491.5 g/mol

IUPAC Name

4-[5-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C27H21N7O3/c35-24(36)19-13-11-18(12-14-19)23-16-15-22(37-23)17-28-34-27-32-25(29-20-7-3-1-4-8-20)31-26(33-27)30-21-9-5-2-6-10-21/h1-17H,(H,35,36)(H3,29,30,31,32,33,34)/b28-17+

InChI Key

GZXSLWFHQYZQSY-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC5=CC=CC=C5

Origin of Product

United States

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